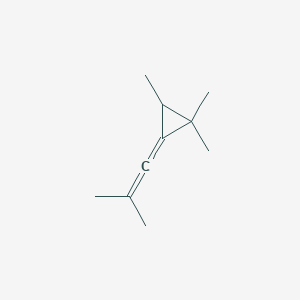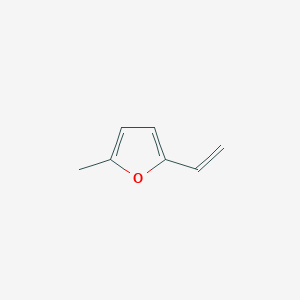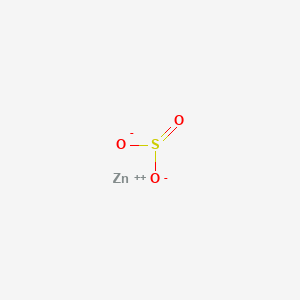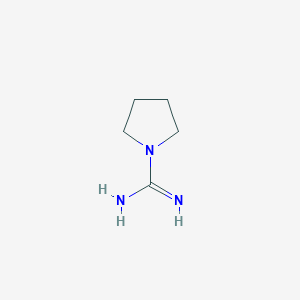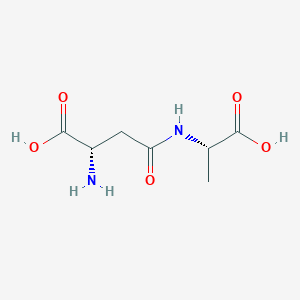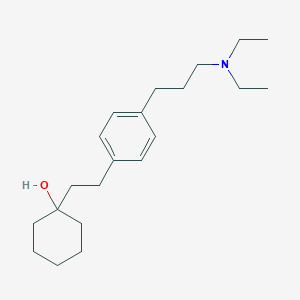
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of phenethylamine and is commonly referred to as DOB (2,5-dimethoxy-4-bromoamphetamine). DOB is a potent psychoactive drug that has been used as a recreational drug due to its hallucinogenic effects. However,
作用機序
The mechanism of action of DOB is not fully understood. It is believed to act on serotonin receptors in the brain, specifically the 5-HT2A receptor. DOB has a high affinity for this receptor and is a partial agonist, which means it activates the receptor but does not fully activate it. This results in altered signaling in the brain, leading to the hallucinogenic effects of DOB.
生化学的および生理学的効果
DOB has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. This leads to altered neurotransmitter signaling and changes in brain activity. DOB has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction.
実験室実験の利点と制限
The advantages of using DOB in lab experiments include its potency and selectivity for the 5-HT2A receptor. This allows for specific targeting of this receptor and the study of its effects on the brain. However, the limitations of using DOB include its potential for abuse and the difficulty in controlling dosage and side effects.
将来の方向性
For research on DOB include further studies on its mechanism of action and potential therapeutic uses. DOB has been shown to have potential as a treatment for depression and anxiety, as well as for addiction and post-traumatic stress disorder. Further research is needed to fully understand the potential therapeutic uses of DOB and to develop safe and effective treatments.
合成法
The synthesis of DOB involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced with iron and hydrochloric acid to form 2,5-dimethoxyphenethylamine. Finally, the 4-bromo substitution is introduced through a reaction with bromine and hydrochloric acid to form DOB.
科学的研究の応用
DOB has been used in scientific research to study its effects on the central nervous system. It is a potent hallucinogen that produces visual and auditory hallucinations, altered perception of time, and changes in mood and thought processes. DOB has been used to study the mechanisms of action of hallucinogens and to identify potential therapeutic uses.
特性
CAS番号 |
14893-41-5 |
|---|---|
製品名 |
Cyclohexanol, 1-(p-(3-diethylaminopropyl)phenethyl)- |
分子式 |
C21H35NO |
分子量 |
317.5 g/mol |
IUPAC名 |
1-[2-[4-[3-(diethylamino)propyl]phenyl]ethyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H35NO/c1-3-22(4-2)18-8-9-19-10-12-20(13-11-19)14-17-21(23)15-6-5-7-16-21/h10-13,23H,3-9,14-18H2,1-2H3 |
InChIキー |
FHYYEUWIBYHMPY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
正規SMILES |
CCN(CC)CCCC1=CC=C(C=C1)CCC2(CCCCC2)O |
その他のCAS番号 |
14893-41-5 |
同義語 |
1-[p-[3-(Diethylamino)propyl]phenethyl]-1-cyclohexanol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



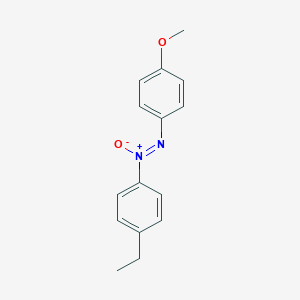
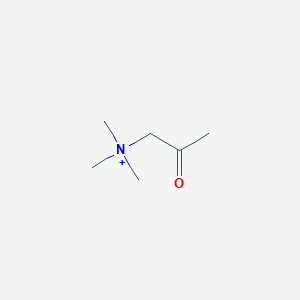
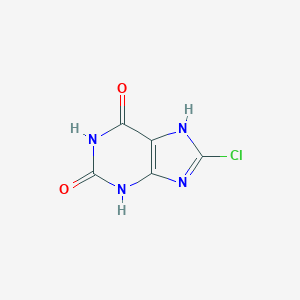
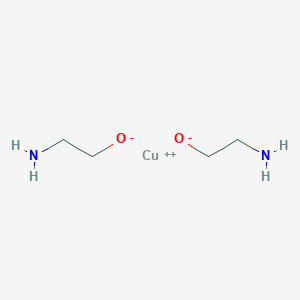
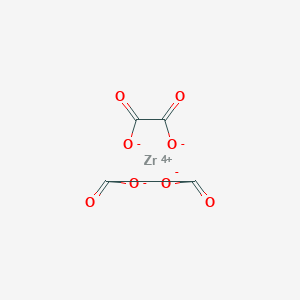
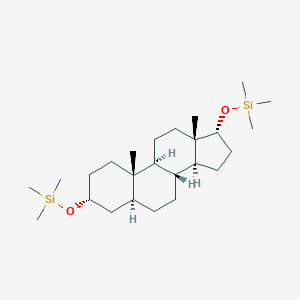
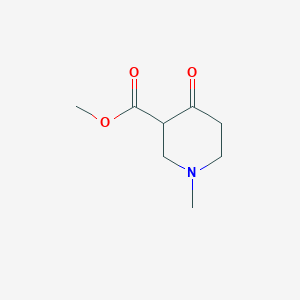
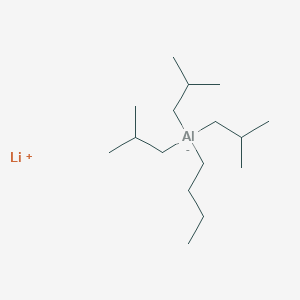
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)
